Home > Products > Screening Compounds P58069 > Dapagliflozin Impurity 3
Dapagliflozin Impurity 3 - 1807632-95-6

Dapagliflozin Impurity 3

Catalog Number: EVT-1477610
CAS Number: 1807632-95-6
Molecular Formula: C21H25BrO6
Molecular Weight: 453.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Deschloro-4-bromo Dapagliflozin is an impurity of Dapagliflozin which is a sodium-glucose transporter 2 inhibitor and used to treat type 2 diabetes.
Overview

Dapagliflozin Impurity 3 is a chemical compound associated with dapagliflozin, a medication used primarily for the management of type 2 diabetes. This impurity is of interest due to its potential effects on the efficacy and safety of the parent drug. Understanding its synthesis, classification, and properties is crucial for pharmaceutical development and regulatory compliance.

Source

Dapagliflozin Impurity 3 is derived from the synthetic pathways involved in the production of dapagliflozin. The impurity can arise during various stages of synthesis, particularly when using D-glucose as a starting material in reactions that protect functional groups and modify structures through condensation and debenzylation processes .

Classification

Dapagliflozin Impurity 3 is classified as a pharmaceutical impurity. Its molecular formula is C21H25BrO6C_{21}H_{25}BrO_{6} with a molecular weight of approximately 423.34 g/mol . The presence of bromine in its structure distinguishes it from other related compounds, making it significant in quality control assessments.

Synthesis Analysis

Methods

The synthesis of Dapagliflozin Impurity 3 typically involves several key steps:

  1. Starting Material: D-glucose is utilized as the primary raw material.
  2. Protecting Groups: Aldehyde groups are protected using ethyl mercaptan.
  3. Benzylation: A benzyl group is introduced through reactions involving benzyl bromide.
  4. Condensation: The protected aldehyde undergoes condensation reactions.
  5. De-benzylation: Final steps include debenzylation under catalytic conditions to yield the desired impurity .

Technical Details

The reactions are often conducted in organic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, with specific temperature controls (e.g., reactions at -78 °C) to optimize yields and purity . The use of n-Butyllithium as a base facilitates the formation of intermediates that lead to Dapagliflozin Impurity 3.

Molecular Structure Analysis

Structure

Dapagliflozin Impurity 3 features a complex molecular architecture characterized by multiple functional groups including hydroxyl, bromine, and ether linkages. The detailed structural representation can be visualized through molecular modeling tools or chemical databases.

Data

  • Molecular Formula: C21H25BrO6C_{21}H_{25}BrO_{6}
  • Molecular Weight: 423.34 g/mol
  • Chemical Structure: The compound's structure can be depicted using chemical drawing software or accessed through platforms like PubChem .
Chemical Reactions Analysis

Reactions

Dapagliflozin Impurity 3 can participate in various chemical reactions typical for organic compounds containing halogens and hydroxyl groups:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions.
  2. Esterification: Hydroxyl groups may react to form esters under acidic conditions.
  3. Reductive Reactions: Potential reduction processes could modify functional groups, impacting its activity and stability.

Technical Details

These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to ensure high yields and minimize by-products .

Mechanism of Action

Process

Data

Research indicates that impurities may interact with biological systems differently than their parent compounds, necessitating thorough investigation into their mechanisms during drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility characteristics may vary based on solvent polarity; detailed solubility data should be referenced from experimental studies.

Chemical Properties

  • Stability: Stability assessments under various environmental conditions (light, temperature) are crucial for understanding storage and handling requirements.
  • Reactivity: Reactivity profiles indicate potential interactions with other pharmaceutical ingredients or excipients .
Applications

Scientific Uses

Dapagliflozin Impurity 3 serves several purposes in scientific research:

  • Quality Control: It is essential for ensuring the purity of dapagliflozin formulations during manufacturing.
  • Pharmacological Studies: Understanding its effects contributes to broader research on drug safety and efficacy profiles.
  • Regulatory Compliance: Monitoring impurities is critical for meeting pharmaceutical regulations set by health authorities globally.
Introduction to Dapagliflozin Impurity 3

Pharmacological Context of Dapagliflozin in Type 2 Diabetes Management

Dapagliflozin is a potent, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for managing type 2 diabetes mellitus. Its chemical name is (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (C₂₁H₂₅ClO₆). The drug functions by blocking renal glucose reabsorption in the proximal tubule, promoting urinary glucose excretion (glucosuria), and reducing hyperglycemia independent of insulin secretion [6] [9]. This non-insulin-dependent mechanism positions dapagliflozin as a valuable therapeutic option, particularly in patients with insulin resistance or compromised beta-cell function. Beyond glycemic control, dapagliflozin demonstrates cardio- and nephroprotective effects, leading to expanded indications for heart failure and chronic kidney disease management. The efficacy and safety profile of dapagliflozin hinges on the purity of the active pharmaceutical ingredient (API), necessitating stringent control over synthesis-related impurities like Dapagliflozin Impurity 3 [6].

Significance of Impurity Profiling in Pharmaceutical Quality Control

Impurity profiling is a critical quality attribute (CQA) in drug development and manufacturing. Structurally related impurities arise during synthesis, storage, or degradation and can compromise drug safety, efficacy, and stability. For dapagliflozin, multiple impurities are documented, including enantiomers (e.g., 1R-Dapagliflozin), isomers (e.g., Ortho Isomer), metabolites (e.g., Dapagliflozin 3-O-β-D-Glucuronide), and process intermediates like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene [2] [8]. Dapagliflozin Impurity 3 (also termed USP Related Compound A) is a brominated analog of the API. Its presence, even at trace levels, can indicate incomplete synthesis, inadequate purification, or potential degradation pathways. Pharmacopeial standards (e.g., USP, EP) and regulatory agencies mandate strict limits (typically <0.15% for known impurities) to ensure patient safety [5] [8]. Failure to control impurities risks batch rejection, regulatory sanctions, and potential clinical consequences.

Table 1: Key Dapagliflozin Impurities and Characteristics

Impurity NameCAS RNMolecular FormulaStructural FeatureCategory
Dapagliflozin Impurity 31807632-95-6C₂₁H₂₅BrO₆Bromine substitution at phenyl ringSynthesis Intermediate
1R-Dapagliflozin1373321-04-0C₂₁H₂₅ClO₆EnantiomerStereochemical Impurity
Dapagliflozin Impurity 10960404-86-8Not ProvidedUnknown structureProcess-Related
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene461432-23-5C₁₅H₁₄BrClOHalogenated starting materialReagent Residual
Dapagliflozin 3-O-β-D-Glucuronide1351438-75-9C₂₇H₃₁ClO₁₂Major glucuronidated metaboliteMetabolite

Regulatory Frameworks for Impurity Characterization (ICH Guidelines)

The control of impurities is governed by ICH guidelines Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products). These stipulate:

  • Identification Thresholds: Impurities at levels >0.10% require identification and characterization.
  • Qualification Thresholds: Impurities exceeding 0.15% necessitate toxicological assessment to establish safety limits [5].
  • Reporting Thresholds: All impurities >0.05% must be reported in regulatory submissions.Dapagliflozin Impurity 3 (C₂₁H₂₅BrO₆), specifically listed as USP Related Compound A, is subject to these thresholds. Its designation as a "Related Compound" within pharmacopeial monographs (e.g., United States Pharmacopeia 44 - NF 39) underscores its recognized significance as a specified impurity requiring routine monitoring and control in dapagliflozin drug substance and products [7] [8]. Analytical methods must be validated to detect and quantify it accurately alongside other specified and unspecified impurities.

Role of Dapagliflozin Impurity 3 in Drug Synthesis and Degradation Pathways

Dapagliflozin Impurity 3, chemically designated as (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is primarily a synthetic intermediate or byproduct. Its structure indicates it arises from the incomplete replacement of bromine during the API synthesis [7]. Key aspects of its role include:

Synthetic Origin

  • Starting Material Derivative: The synthesis of dapagliflozin involves 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as critical building blocks [2] [5] [8]. Impurity 3 likely originates from the incorporation of a brominated precursor (e.g., 5-bromo-2-chloro-4'-methoxydiphenylmethane) into the glucopyranose coupling step, where subsequent dehalogenation (bromine removal/replacement) is incomplete.
  • Lithiation/Coupling Byproduct: A key step involves forming an organolithium reagent from 5-bromo-2-chloro-4'-methoxydiphenylmethane using n-BuLi. If exchange is incomplete or side reactions occur, the bromine atom may persist, leading to Impurity 3 upon reaction with the glucopyranosyl lactone intermediate [2] [8].

Degradation Link

While primarily a process-related impurity, brominated analogs like Impurity 3 could theoretically form under reductive degradation conditions, although this is less commonly reported than hydrolytic or oxidative pathways. Its presence in stability studies might indicate reversion from intermediates or impurity propagation.

Analytical Monitoring

Robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are essential for detecting Impurity 3. Research demonstrates successful separation using:

  • Columns: XBridge Phenyl C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient elution with 0.05% aqueous trifluoroacetic acid (TFA) and acetonitrile (AcN)
  • Detection: UV at ~210-240 nm [5]Table 2: Key Analytical Parameters for Impurity Monitoring (Exemplary Method)
ParameterValue/RequirementSignificance
ColumnXBridge Phenyl C18Provides selectivity for aromatic impurities
Mobile Phase0.05% TFA / AcN (Gradient)Ensures peak resolution and sensitivity
Detection Wavelength210-240 nmOptimal UV absorption for Impurity 3/related compounds
System Precision (RSD)≤ 2%Ensures method reproducibility
Linearity (R²)≥ 0.999Essential for accurate quantification
LOD for Bromo-impurities~0.00005 - 0.000053 ppmHigh sensitivity required per ICH thresholds

LC-MS/MS characterization using electrospray ionization (ESI+) and specific parameters (Collision energy: 15 V; Ion spray voltage: 5500 V) confirms its identity via molecular ion [M+H]⁺ and fragmentation pattern matching C₂₁H₂₅BrO₆ [5]. Controlling Impurity 3 levels is vital not only for regulatory compliance but also for ensuring the chemical fidelity and therapeutic integrity of dapagliflozin-based medicines.

Table 3: Key Identifiers of Dapagliflozin Impurity 3

IdentifierValueSource
Chemical Name(2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [7]
Common DesignationsDapagliflozin Impurity 3; USP Related Compound A [2] [7] [8]
CAS Registry Number1807632-95-6 [1] [4] [7]
Molecular FormulaC₂₁H₂₅BrO₆ [1] [4] [7]
Molecular Weight453.33 g/molCalculated from formula
CategoryProcess-Related Impurity [2] [5] [8]
Pharmacopeial StatusSpecified Impurity (USP) [7] [8]

Properties

CAS Number

1807632-95-6

Product Name

Dapagliflozin Impurity 3

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H25BrO6

Molecular Weight

453.32

InChI

InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br

Synonyms

4-Deschloro-4-bromo Dapagliflozin; (1S)-1,5-Anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.